2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine
CAS No.: 230617-66-0
Cat. No.: VC2028612
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 230617-66-0 |
|---|---|
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine |
| Standard InChI | InChI=1S/C10H13ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
| Standard InChI Key | FBTLLOGYEKBETB-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CN=C(C=C2)Cl |
| Canonical SMILES | C1CCN(C1)CC2=CN=C(C=C2)Cl |
Introduction
Chemical Identity and Structure
2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is a synthetic pyridine derivative characterized by the presence of both a pyrrolidine ring and a pyridine ring connected via a methylene bridge. This structural arrangement provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Basic Identification
| Parameter | Information |
|---|---|
| IUPAC Name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine |
| CAS Number | 230617-66-0 |
| Molecular Formula | C₁₀H₁₃ClN₂ |
| Molecular Weight | 196.67 g/mol |
| PubChem Compound ID | 9964356 |
Table 1: Basic identification parameters of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine
Structural Representation
The compound features a 2-chloropyridine ring with a pyrrolidinylmethyl group attached at the 5-position. This structure contributes to its chemical reactivity and application potential in pharmaceutical development. The pyrrolidine ring offers a nitrogen atom for potential interactions, while the chloro-substituted pyridine provides an electrophilic site for further modifications.
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H13ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
| Standard InChIKey | FBTLLOGYEKBETB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CC2=CN=C(C=C2)Cl |
Table 2: Chemical identifiers for 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is crucial for its application in synthesis and pharmaceutical development. These properties influence its reactivity, solubility, and behavior in various chemical environments.
Chemical Reactivity
The reactivity of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is largely determined by:
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The chlorine atom at the 2-position of the pyridine ring, which provides an electrophilic site for nucleophilic substitution reactions
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The pyrrolidine nitrogen, which can participate in various reactions as a nucleophile
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The methylene bridge, which connects the heterocyclic units and may be susceptible to oxidation or other transformations
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine have been documented in chemical research, expanding its potential applications.
Dihydrochloride Salt
The dihydrochloride salt of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1193388-62-3) is a significant derivative with distinct properties:
| Parameter | Information |
|---|---|
| CAS Number | 1193388-62-3 |
| Molecular Formula | C₁₀H₁₅Cl₃N₂ |
| Molecular Weight | 269.60 g/mol |
| Storage Conditions | Sealed in dry, 2-8°C |
Table 3: Properties of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine dihydrochloride
This salt form offers improved stability and solubility characteristics in certain applications, particularly in pharmaceutical research settings .
Structurally Related Compounds
Several compounds sharing structural similarities with 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine have been documented:
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2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3): A potential precursor in the synthesis pathway, featuring a chloromethyl group at the 5-position instead of the pyrrolidinylmethyl group
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2-Chloro-5-(2,5-dimethylpyrrol-1-yl)pyridine (CAS: 478548-84-4): Contains a dimethylpyrrole moiety instead of the pyrrolidine ring, offering different electronic and steric properties
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2-Chloro-5-(3-pyrrolidinyl)pyridine (CAS: 2031260-83-8): Features a direct connection between the pyridine and pyrrolidine rings without the methylene bridge, providing altered spatial and electronic characteristics
Applications and Uses
The structural features of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine make it particularly valuable in several research and development contexts.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as an important building block for the development of:
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Medicinal Chemistry Intermediates: Its dual heterocyclic nature provides scaffolding for the development of biologically active molecules
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Potential Kinase Inhibitors: Evidence suggests its structural motifs may be incorporated into compounds designed to modulate protein kinase activity, which are important targets in cancer and inflammatory disease research
Chemical Synthesis Applications
As a synthetic intermediate, 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine offers:
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Versatile Functionalization Points: The chlorine atom at the 2-position can undergo further substitution reactions to introduce various functional groups
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Scaffold Building: The compound serves as a scaffold for constructing more complex molecular structures with potential biological activities
Current Research and Future Perspectives
Research involving 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine continues to evolve, particularly in pharmaceutical applications.
Pharmaceutical Development
Evidence suggests this compound may play a role in the development of:
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Novel Therapeutics: Its inclusion in patent literature related to pharmaceutical compounds indicates ongoing interest in its potential therapeutic applications
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Structure-Activity Relationship Studies: The compound's structural features make it valuable for exploring how molecular modifications affect biological activity
Future Research Directions
Future research involving 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine may focus on:
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Expanded Synthetic Applications: Development of new reactions and transformations utilizing its functional groups
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Targeted Drug Design: Further exploration of its incorporation into compounds designed for specific biological targets
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Optimization of Properties: Modification of its structure to enhance pharmaceutical properties such as solubility, stability, and bioavailability
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